molecular formula C10H17N3OS B5125212 3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide

3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide

Cat. No. B5125212
M. Wt: 227.33 g/mol
InChI Key: GSDVZPXMVWKJRC-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-N-[2-(methylthio)ethyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EMMEP, and it belongs to the pyrazole family of compounds. EMMEP has been found to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of EMMEP is not fully understood. However, studies have shown that EMMEP can modulate various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation. EMMEP has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
EMMEP has been found to exhibit a range of biochemical and physiological effects. Some of the key effects include its ability to reduce inflammation, inhibit cancer cell growth, and protect against oxidative stress. EMMEP has also been found to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of EMMEP is its versatility in terms of its potential therapeutic applications. EMMEP has been found to exhibit a range of biochemical and physiological effects, which makes it a promising candidate for the development of new drugs. However, one of the limitations of EMMEP is its complex synthesis process, which can make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on EMMEP. One area of research is the development of new drugs that are based on the structure of EMMEP. Another area of research is the investigation of the potential use of EMMEP in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of EMMEP, which could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of EMMEP is a multi-step process that involves the reaction of various chemical reagents. The most commonly used method for the synthesis of EMMEP involves the reaction of 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid with 2-(methylthio)ethylamine in the presence of a coupling reagent. The resulting product is then purified using chromatography techniques to obtain pure EMMEP.

Scientific Research Applications

EMMEP has been extensively studied for its potential therapeutic applications. Some of the key areas of research include its use as an anti-inflammatory agent, its potential as an anticancer drug, and its use in the treatment of neurodegenerative diseases. EMMEP has also been found to exhibit antioxidant and antimicrobial properties, which makes it a promising candidate for the development of new drugs.

properties

IUPAC Name

5-ethyl-4-methyl-N-(2-methylsulfanylethyl)-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-4-8-7(2)9(13-12-8)10(14)11-5-6-15-3/h4-6H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDVZPXMVWKJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)C(=O)NCCSC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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